molecular formula C19H25N3O3 B3007476 N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide CAS No. 896382-26-6

N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide

Cat. No.: B3007476
CAS No.: 896382-26-6
M. Wt: 343.427
InChI Key: IAPBPAXTWYDKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a synthetic small molecule characterized by a hexanamide backbone substituted with a cyclopentyl group at the terminal amine and a quinazolin-2,4-dione moiety at the sixth carbon position. The quinazolinone core is a pharmacophoric feature associated with diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c23-17(20-14-8-3-4-9-14)12-2-1-7-13-22-18(24)15-10-5-6-11-16(15)21-19(22)25/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPBPAXTWYDKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide typically involves the reaction of cyclopentylamine with a quinazoline derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, each with unique chemical and physical properties. These derivatives are valuable for further research and development in different scientific fields.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazoline derivatives, including N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide, exhibit potent anticancer properties. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, compounds similar to this have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundEGFR0.5
2,4-dioxo-1H-quinazoline derivativeVEGFR0.8
Other quinazoline derivativesVarious0.6 - 1.2

Anti-inflammatory Properties

Another promising application is in the treatment of inflammatory diseases. Quinazolines have demonstrated the ability to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators .

In Vivo Studies

A notable study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls .

Table 2: In Vivo Efficacy Data

Study TypeTumor ModelTreatment DurationTumor Size Reduction (%)Reference
Murine ModelBreast Cancer4 weeks70
Murine ModelColorectal Cancer6 weeks65

Clinical Implications

The potential for clinical application is underscored by ongoing trials evaluating similar quinazoline derivatives for safety and efficacy in humans. Early-phase trials have shown promising results with manageable side effects.

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide (BU88051)

  • Structural Differences : The cyclopentyl group in the target compound is replaced by a 2,4-difluorophenyl group in BU88051.
  • Fluorine atoms may influence electronic effects, altering binding affinity to targets such as enzymes or receptors.
  • Molecular Weight : 387.38 g/mol (vs. ~383.43 g/mol for the cyclopentyl analog, estimated based on substitution).

N-methanesulfonyl-6-(2-proparyloxyphenyl)hexanamide (MS-PPOH)

  • Structural Differences: Features a methanesulfonyl group and a propargyloxy-substituted phenyl ring instead of the quinazolinone and cyclopentyl groups.
  • Functional Implications: MS-PPOH is a known inhibitor of cytochrome P450 (CYP450) enzymes, particularly those involved in epoxyeicosatrienoic acid (EET) metabolism. This suggests that hexanamide derivatives with aryl or sulfonyl groups may exhibit enzyme inhibitory activity .

6-azido-N-phenylhexanamide and Triazole Derivatives

  • Structural Differences: Azido or triazole substituents replace the quinazolinone and cyclopentyl groups.
  • Key Observations :
    • Azidohexanamide derivatives (e.g., 6-azido-N-phenylhexanamide) are often intermediates for "click chemistry" applications, enabling modular synthesis of triazole-linked compounds .
    • The presence of a triazole ring (as in N-phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide) introduces rigidity and hydrogen-bonding capacity, which could modulate pharmacokinetic properties compared to the target compound .

Lisdexamfetamine Dimesylate

  • Structural Differences: Contains a diaminohexanamide backbone with a phenylethyl substituent instead of quinazolinone and cyclopentyl groups.
  • Functional Relevance: Lisdexamfetamine is a prodrug for dextroamphetamine, with the hexanamide structure enhancing metabolic stability and prolonging therapeutic effects in ADHD treatment .

Research Implications and Gaps

  • Quinazolinone Core: The 2,4-dioxo-quinazolin-3-yl group in the target compound is structurally analogous to benzoquinazolinone 12, which demonstrated enhanced functional potency in receptor modulation compared to earlier analogs .
  • Cyclopentyl vs. Aryl Groups : The cyclopentyl substituent may confer conformational flexibility and reduced steric hindrance compared to bulkier aryl groups (e.g., difluorophenyl), possibly optimizing binding pocket interactions.
  • Synthesis Pathways : Standard aqueous click conditions used for triazole-linked hexanamides could be adapted for modular derivatization of the target compound.

Biological Activity

N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2

This structure features a cyclopentyl group and a quinazoline moiety that contributes to its biological properties.

The biological activity of quinazoline derivatives often involves inhibition of key enzymes and pathways. For this compound, the following mechanisms have been identified:

  • Inhibition of DNA Gyrase : Similar to other quinazoline derivatives, this compound may inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, leading to antibacterial effects .
  • Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cell lines through various pathways, including modulation of p53 and Bcl-2 levels .

Antibacterial Activity

Research indicates that compounds within the quinazoline class exhibit significant antibacterial properties. This compound has been tested against multiple bacterial strains with varying results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity
Escherichia coli8 µg/mLEffective
Staphylococcus aureus16 µg/mLModerate
Pseudomonas aeruginosa32 µg/mLWeak

These results suggest that while the compound is effective against certain strains, its potency varies significantly.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-75.70Induction of apoptosis
HCT1162.90Cell cycle arrest at G1 phase
PC36.40Modulation of apoptosis-related proteins

The IC50 values indicate that the compound exhibits promising anticancer activity, particularly against colorectal cancer cells (HCT116).

Case Studies

Several studies have explored the biological activities of quinazoline derivatives similar to this compound:

  • Study on Anticancer Effects : A study demonstrated that quinazoline derivatives could effectively induce apoptosis in MCF-7 cells by increasing levels of pro-apoptotic proteins . The findings support the potential use of this compound in breast cancer therapy.
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of quinazolines against multidrug-resistant strains. The study highlighted that certain derivatives could inhibit DNA gyrase effectively, providing a rationale for further development as antibacterial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.